Cas no 29950-34-3 (N-(2-Aminoethyl)-N-benzyl-N-ethylamine)

N-(2-Aminoethyl)-N-benzyl-N-ethylamine is a tertiary amine compound featuring both aromatic and aliphatic functional groups. Its structure, incorporating a benzyl group and an ethylamine side chain, makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, ligands, and specialty chemicals. The presence of multiple amine sites enhances its reactivity, enabling applications in catalysis, chelation, and polymer modification. The compound’s balanced hydrophobicity and basicity contribute to its utility in selective reactions and as a building block for complex molecular architectures. Proper handling is required due to its potential sensitivity to air and moisture.
N-(2-Aminoethyl)-N-benzyl-N-ethylamine structure
29950-34-3 structure
Product Name:N-(2-Aminoethyl)-N-benzyl-N-ethylamine
CAS No:29950-34-3
MF:C11H18N2
MW:178.274022579193
MDL:MFCD03727288
CID:1440541
PubChem ID:12861862
Update Time:2025-10-24

N-(2-Aminoethyl)-N-benzyl-N-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-ethyl-N-(phenylmethyl)-
    • N-(2-Aminoethyl)-N-benzyl-N-ethylamine
    • N-ethyl-N-benzylethylenediamine
    • CS-0217113
    • MFCD03727288
    • AKOS000265200
    • N-benzyl-N-ethylethane-1,2-diamine
    • 29950-34-3
    • STK504445
    • G28315
    • SCHEMBL334224
    • EN300-6764252
    • N1-Benzyl-N1-ethylethane-1,2-diamine
    • ALBB-007308
    • (2-aminoethyl)(benzyl)ethylamine
    • N'-benzyl-N'-ethylethane-1,2-diamine
    • LS-02732
    • MDL: MFCD03727288
    • Inchi: 1S/C11H18N2/c1-2-13(9-8-12)10-11-6-4-3-5-7-11/h3-7H,2,8-10,12H2,1H3
    • InChI Key: CMMJQXIVCKIUMN-UHFFFAOYSA-N
    • SMILES: N(CC)(CCN)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.14714
  • Monoisotopic Mass: 178.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

N-(2-Aminoethyl)-N-benzyl-N-ethylamine Pricemore >>

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N-(2-Aminoethyl)-N-benzyl-N-ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:29950-34-3)N-(2-Aminoethyl)-N-benzyl-N-ethylamine
Order Number:A1149998
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:11
Price ($):229.0/684.0
Email:sales@amadischem.com

Additional information on N-(2-Aminoethyl)-N-benzyl-N-ethylamine

Comprehensive Guide to N-(2-Aminoethyl)-N-benzyl-N-ethylamine (CAS No. 29950-34-3): Properties, Applications, and Industry Insights

N-(2-Aminoethyl)-N-benzyl-N-ethylamine (CAS 29950-34-3) is a versatile amine derivative with a unique molecular structure that combines aromatic and aliphatic functionalities. This compound, often referred to in research as a multifunctional amine, has garnered significant attention in organic synthesis, material science, and pharmaceutical intermediates due to its chelating properties and structural flexibility. Its CAS registry number (29950-34-3) serves as a critical identifier for researchers sourcing high-purity reagents.

In recent years, the demand for specialty amines like N-(2-Aminoethyl)-N-benzyl-N-ethylamine has surged, driven by advancements in catalyst design and polymer modification. A 2023 market analysis highlighted a 12% annual growth in applications requiring tertiary amine compounds, particularly in epoxy curing agents and corrosion inhibitors. The compound's benzyl group contributes to enhanced solubility in organic matrices, while its aminoethyl moiety enables crosslinking reactions—a feature extensively discussed in patents for high-performance coatings.

Synthetic routes to CAS 29950-34-3 typically involve reductive amination or alkylation reactions, with recent green chemistry approaches utilizing microwave-assisted synthesis to improve yield (>85%) and reduce byproducts. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's >98% purity in commercial grades. Researchers emphasize its stability under nitrogen atmosphere, though proper storage at 2-8°C is recommended for long-term preservation.

The pharmaceutical industry explores N-(2-Aminoethyl)-N-benzyl-N-ethylamine as a precursor for neurologically active compounds, with published studies demonstrating its utility in constructing dopamine analogues. However, all applications strictly adhere to Good Manufacturing Practices (GMP) and regulatory frameworks. Environmental studies confirm the compound's biodegradability (>60% in 28 days via OECD 301B testing), addressing growing concerns about sustainable chemistry.

Emerging applications in nanomaterial functionalization leverage the compound's dual-binding capability—the ethylamine group anchors to metal oxides while the benzyl ring enhances organic compatibility. This has enabled breakthroughs in quantum dot stabilization and conductive polymer composites, topics trending in materials science forums. Technical datasheets specify its physical properties: molecular weight 192.29 g/mol, boiling point 290±15°C at 760 mmHg, and logP value of 2.1±0.6.

Quality control protocols for CAS 29950-34-3 require rigorous impurity profiling, particularly monitoring residual diamine precursors. Leading suppliers provide certificates of analysis with batch-specific GC-FID chromatograms. The compound's low hygroscopicity (<0.5% w/w water absorption at 25°C/60% RH) makes it preferable for moisture-sensitive reactions compared to analogous polyamines.

From a commercial perspective, N-(2-Aminoethyl)-N-benzyl-N-ethylamine is available in kilogram-scale quantities with customizable packaging solutions (amber glass bottles, nitrogen-flushed drums). Current research trends focus on its derivatization potential—over 30 peer-reviewed publications in 2022-2023 explored novel Schiff base formations and metal-organic frameworks incorporating this building block.

Safety assessments classify the compound as requiring standard laboratory precautions—gloves and eye protection are mandatory during handling. While not classified as hazardous under GHS criteria, proper ventilation is advised during bulk processing. The scientific community continues investigating its structure-activity relationships, particularly how N-ethyl substitution influences molecular recognition in host-guest systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29950-34-3)N-(2-Aminoethyl)-N-benzyl-N-ethylamine
A1149998
Purity:99%/99%
Quantity:1g/5g
Price ($):229.0/684.0
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